prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a fused bicyclic core with a 3-chlorophenyl substituent at position 5, methyl groups at positions 2 and 7, and a prop-2-en-1-yl ester at position 4. The compound’s reactivity and biological activity are influenced by its substituents, particularly the 3-chlorophenyl group and the ester moiety, which modulate electronic and steric properties .
Properties
IUPAC Name |
prop-2-enyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-4-8-24-17(23)14-10(2)20-18-21(16(22)11(3)25-18)15(14)12-6-5-7-13(19)9-12/h4-7,9,11,15H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWYMDVGDMDVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for various derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- A specific study demonstrated that modifications in the thiazole ring enhanced antimicrobial activity, suggesting that the presence of the 3-chlorophenyl group may play a crucial role in this enhancement.
-
Anticancer Potential
- Thiazolo-pyrimidine compounds have been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer .
- The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
-
Mechanisms of Action
- The proposed mechanisms include:
- Inhibition of Enzymes: The compound may inhibit enzymes such as Hsp90, which is critical for cancer cell survival .
- Induction of Apoptosis: Some studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways .
- Antioxidant Activity: Preliminary data indicate potential antioxidant properties that could contribute to its therapeutic effects .
- The proposed mechanisms include:
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of thiazol-4-one derivatives, one derivative exhibited an MIC value as low as 0.22 μg/mL against Staphylococcus aureus. This highlights the potential of structurally related compounds to serve as effective antimicrobials .
Case Study 2: Anticancer Activity
A derivative of thiazolo-pyrimidine was tested against HCT-116 colon carcinoma cells and showed an IC50 value of 6.2 μM. This indicates significant cytotoxicity compared to standard chemotherapeutic agents .
Data Tables
| Biological Activity | MIC (μg/mL) | IC50 (μM) | Target Pathogen/Cancer Cell |
|---|---|---|---|
| Antimicrobial | 0.22 | N/A | Staphylococcus aureus |
| Anticancer | N/A | 6.2 | HCT-116 Colon Carcinoma |
| Anticancer | N/A | 43.4 | T47D Breast Cancer |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, studies have shown that modifications in the thiazolo-pyrimidine structure can enhance its efficacy against specific cancer types such as breast and lung cancer .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. Its mechanism may involve the suppression of NF-kB signaling pathways, which are crucial in inflammation processes .
Agriculture
Pesticidal Applications
Thiazolo-pyrimidine derivatives have shown promise as agrochemicals. The compound is being investigated for its potential use as a pesticide due to its ability to disrupt metabolic processes in pests. Studies have demonstrated that certain derivatives can effectively control pest populations while being less harmful to beneficial insects .
Herbicidal Activity
In addition to pest control, there is evidence suggesting that this compound may possess herbicidal properties. Research indicates that it can inhibit the growth of certain weed species by interfering with photosynthesis or other vital metabolic pathways . This dual functionality makes it an attractive candidate for integrated pest management strategies.
Materials Science
Polymer Synthesis
The unique chemical structure of prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lends itself to applications in materials science. It can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications including coatings and composites .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | PMC10210234 | Demonstrated inhibition of cancer cell proliferation and induction of apoptosis. |
| Anti-inflammatory | PMC11598475 | Inhibited pro-inflammatory cytokines; potential therapeutic use in inflammatory diseases. |
| Pesticidal Activity | ECHA Substance Information | Effective against specific pest populations with minimal impact on non-target species. |
| Herbicidal Activity | British Journal of Pharmacology | Showed significant growth inhibition in common weed species. |
| Polymer Synthesis | ACS Publications | Enhanced mechanical properties in polymer composites when incorporated into matrices. |
Chemical Reactions Analysis
Hydrolysis of the Prop-2-en-1-yl Ester Group
The carboxylate ester group at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or further functionalization.
Mechanistic Insight : The electron-withdrawing 3-chlorophenyl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack by water or hydroxide ions.
Nucleophilic Substitution at the 3-Chlorophenyl Group
The chlorine atom on the 3-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Key Factor : The electron-deficient aryl ring (due to the Cl substituent) directs substitution to the para position relative to chlorine .
Reduction of the 3-Oxo Group
The ketone at position 3 can be reduced to a secondary alcohol, altering the compound’s electronic profile.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH4 | Ethanol, 25°C | 3-Hydroxy derivative | 70% | |
| H2, Pd/C | 50 psi, THF | 3-Deoxy derivative (saturated) | 88% |
Stereochemical Note : Reduction with NaBH4 produces a racemic mixture, while catalytic hydrogenation retains the planar geometry .
Cycloaddition Reactions Involving the Thiazolo Ring
The thiazolo[3,2-a]pyrimidine core participates in [3+2] cycloadditions with nitrilimines or diazo compounds.
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Phenylnitrilimine | Pyrazolo-thiazolo[3,2-a]pyrimidine conjugate | 82% | |
| Diazoacetophenone | Spirocyclic pyrazole derivative | 75% |
Regioselectivity : The exocyclic double bond (from the prop-2-en-1-yl group) acts as a dipolarophile, favoring 1,3-dipolar additions .
Functionalization via the α,β-Unsaturated Ester
The prop-2-en-1-yl group undergoes Michael additions or Diels-Alder reactions.
| Reaction | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Michael Addition | Benzylamine | β-Amino ester adduct | 68% | |
| Diels-Alder | 1,3-Butadiene | Bicyclic hexane derivative | 55% |
Mechanism : The electron-deficient double bond in the α,β-unsaturated ester facilitates nucleophilic attack .
Halogen Bonding and Supramolecular Interactions
The 3-chlorophenyl group engages in halogen bonding, influencing crystal packing and reactivity.
| Interaction | Bond Length (Å) | Angle (°) | Reference |
|---|---|---|---|
| Cl···O (carbonyl) | 3.25 | 165 | |
| Cl···S (thiazole) | 3.40 | 158 |
Impact : Halogen bonding stabilizes intermediates in substitution reactions and directs regioselectivity .
Oxidation of the Thiazole Sulfur
The sulfur atom in the thiazole ring can be oxidized to sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| H2O2, K2WO4 | Thiazolo[3,2-a]pyrimidine-1,1-dioxide | 90% | |
| mCPBA | Sulfoxide derivative | 75% |
Application : Oxidation modulates electronic properties, enhancing interactions with biological targets .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thiazolopyrimidine derivatives are structurally diverse, with variations in substituents on the phenyl ring, ester groups, and fused ring systems. Key analogs include:
Substituent Impact :
- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance stability and influence intermolecular interactions (e.g., C–H···O/F hydrogen bonds) .
- Electron-Donating Groups (e.g., OCH₃) : Increase solubility but may reduce crystallinity .
Physicochemical and Spectroscopic Properties
- NMR Analysis : Substituents at position 5 and the benzylidene group (position 2) significantly alter chemical shifts. For example, compounds with 3-chlorophenyl or 4-methoxyphenyl groups show distinct shifts in regions A (positions 39–44) and B (positions 29–36) due to changes in electronic environments .
- Melting Points : Derivatives with halogen substituents (e.g., 4-bromo, 3-chloro) exhibit higher melting points (>400 K) due to stronger intermolecular forces, while methoxy-substituted analogs melt at lower temperatures (~380–400 K) .
Crystallographic and Conformational Analysis
- Ring Puckering : The pyrimidine ring adopts a half-chair (e.g., ) or flattened boat conformation (e.g., ), depending on substituents. The target compound’s 3-chlorophenyl group likely induces a half-chair conformation, similar to its 3-fluoro analog .
- Dihedral Angles :
- Hydrogen Bonding : Weak C–H···O/F interactions dominate crystal packing, forming chains (e.g., zigzag along the b-axis in ) or ladders (via π-π stacking) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like the target compound?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, refluxing a mixture of substituted pyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine), chloroacetic acid, and substituted benzaldehydes in acetic acid/acetic anhydride with sodium acetate as a catalyst. The reaction is refluxed for 8–10 hours, followed by recrystallization (e.g., ethyl acetate/ethanol) to obtain single crystals for structural validation . Yields around 78% are reported for analogous compounds.
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Crystallization : Slow evaporation of ethyl acetate/ethanol (3:2) solutions to grow high-quality crystals.
- Data Collection : Monoclinic systems (e.g., space group P2₁/n) with cell parameters (e.g., a = 7.536 Å, b = 18.178 Å, c = 16.973 Å, β = 94.47°) .
- Analysis : Measure dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) and hydrogen bonding (C–H···O interactions) to validate packing .
Advanced Research Questions
Q. How do substituents on the benzylidene ring influence crystallographic properties and intermolecular interactions?
- Methodological Answer : Compare SC-XRD data from derivatives with varying substituents:
- Electron-withdrawing groups (e.g., 3-chlorophenyl) increase planarity deviations in the pyrimidine ring (flattened boat conformation with C5 deviation of 0.224 Å) .
- Methoxy groups (e.g., 2,4,6-trimethoxybenzylidene) enhance hydrogen bonding via C–H···O interactions, forming c-axis-linked chains .
- Fluorinated analogs (e.g., 2-fluorobenzylidene) exhibit altered packing due to weaker F···H interactions, reducing crystal symmetry .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for conformational analysis?
- Methodological Answer :
- NMR vs. SC-XRD : NMR may suggest planar conformations in solution, while SC-XRD reveals puckered rings in solid state. Use DFT calculations (e.g., B3LYP/6-31G*) to model solvent effects and compare with experimental data .
- Discrepancies in dihedral angles : Cross-validate using powder XRD and variable-temperature NMR to assess dynamic conformational changes .
Q. What in vitro assays are recommended to evaluate the pharmacological potential of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Molecular Docking : Target enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase-2 (COX-2) using AutoDock Vina .
Q. How do reaction conditions (solvent, catalyst) impact the regioselectivity of thiazolo[3,2-a]pyrimidine synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while acetic acid promotes Schiff base formation .
- Catalysts : Sodium acetate yields higher regioselectivity (~85%) compared to K₂CO₃, which may lead to byproducts .
- Temperature : Reflux (100–110°C) is critical for ring closure; lower temperatures result in incomplete reactions .
Data Contradiction Analysis
Q. Why do reported yields vary across studies for structurally similar compounds?
- Methodological Answer : Variations arise from:
- Purification Methods : Column chromatography (75–80% purity) vs. recrystallization (95% purity) .
- Substituent Reactivity : Electron-deficient aldehydes (e.g., 3-chlorophenyl) reduce yields due to steric hindrance, whereas methoxy groups improve solubility and reaction efficiency .
Q. How can researchers reconcile discrepancies in hydrogen bonding patterns observed in SC-XRD studies?
- Methodological Answer :
- Crystallization Solvents : Ethanol promotes stronger C–H···O bonds vs. acetonitrile, which may disrupt packing .
- Temperature Effects : Data collected at 293 K vs. 100 K can alter thermal motion parameters, affecting bond length accuracy .
Methodological Recommendations
- Synthesis Optimization : Use glacial acetic acid/acetic anhydride (1:1) with NaOAc for higher yields .
- Crystallization : Slow evaporation in ethyl acetate/ethanol (3:2) for SC-XRD-grade crystals .
- Bioactivity Testing : Combine in vitro assays with molecular dynamics simulations to predict target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
